molecular formula C7H8O2 B1214066 Bicyclo[2.2.1]heptane-2,5-dione CAS No. 27943-47-1

Bicyclo[2.2.1]heptane-2,5-dione

Cat. No. B1214066
CAS RN: 27943-47-1
M. Wt: 124.14 g/mol
InChI Key: RVFBNLMXCXFOET-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]heptane-2,5-dione” is a chemical compound with the molecular formula C7H8O2 . It has a molecular weight of 124.14 g/mol . This compound is used as an intermediate in prostaglandin synthesis .


Synthesis Analysis

The synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes . Another method involves rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enyne 1 as a key step .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptane-2,5-dione” consists of a bicyclic system with seven carbon atoms in the ring . The structure also includes two carbonyl groups at positions 2 and 5 .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane-2,5-dione” has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 163 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.1]heptane-2,5-dione serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure is useful in constructing complex molecules with high stereochemical control. For instance, it can undergo various organic reactions such as Diels-Alder reactions to synthesize novel organic compounds .

Prostaglandin Synthesis

This compound is an intermediate in the synthesis of prostaglandins, which are hormone-like substances that play a role in a variety of physiological functions. Its use in prostaglandin synthesis highlights its importance in biochemical research and pharmaceutical applications .

Spectroscopy

The compound’s distinct chemical shifts in NMR spectroscopy make it a useful tool for stereochemical analysis in alicyclic compounds. It helps in understanding the conformational aspects of similar structures .

Safety and Hazards

The safety data sheet for “Bicyclo[2.2.1]heptane-2,5-dione” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

bicyclo[2.2.1]heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBNLMXCXFOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950632
Record name Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-2,5-dione

CAS RN

27943-47-1
Record name Bicyclo(2.2.1)heptane-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Norbornanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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